![molecular formula C20H19BrN4O2S B305499 N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B305499.png)
N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide involves the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that promote inflammation. It has also been found to inhibit the activity of protein kinase B (AKT), which is a signaling pathway involved in cell survival and growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide include the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of inflammation. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, which can lead to their death. It has also been found to reduce inflammation by inhibiting the activity of COX-2.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide in lab experiments include its potential anticancer, anti-inflammatory, and antimicrobial properties. The compound can be synthesized in large quantities, and its purity can be optimized. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its efficacy and safety.
Zukünftige Richtungen
For the research on N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide include the optimization of its synthesis method, the determination of its pharmacokinetic and pharmacodynamic properties, and the evaluation of its efficacy and safety in preclinical and clinical studies. The compound can also be modified to improve its potency and selectivity against specific targets. In addition, the compound can be used as a starting point for the development of novel drugs with potential applications in various fields.
Conclusion:
N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The compound has been found to exhibit anti-inflammatory, antimicrobial, and anticancer properties, and its mechanism of action involves the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. Further studies are needed to determine its efficacy and safety in preclinical and clinical studies, and to optimize its synthesis method and pharmacokinetic and pharmacodynamic properties.
Synthesemethoden
The synthesis of N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide involves a multistep process that includes the reaction of 4-bromobenzaldehyde with ethyl acetoacetate, followed by the reaction of the resulting compound with thiosemicarbazide. The final step involves the reaction of the resulting compound with benzoyl chloride. The synthesis method has been optimized to increase the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anti-inflammatory, antimicrobial, and anticancer properties. The compound has been tested against various cancer cell lines, including breast, lung, and colon cancer cells, and has shown promising results in inhibiting their growth.
Eigenschaften
Produktname |
N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide |
---|---|
Molekularformel |
C20H19BrN4O2S |
Molekulargewicht |
459.4 g/mol |
IUPAC-Name |
N-[[5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]benzamide |
InChI |
InChI=1S/C20H19BrN4O2S/c1-2-25-18(12-22-19(27)15-6-4-3-5-7-15)23-24-20(25)28-13-17(26)14-8-10-16(21)11-9-14/h3-11H,2,12-13H2,1H3,(H,22,27) |
InChI-Schlüssel |
BYEVVDSJCYPIQV-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Br)CNC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Br)CNC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.